molecular formula C19H18N2O3S3 B3204938 N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 1040638-30-9

N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B3204938
CAS No.: 1040638-30-9
M. Wt: 418.6 g/mol
InChI Key: RRBOBOMYAJXBFS-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the Methoxybenzyl Group: This step can be accomplished through a nucleophilic substitution reaction where the methoxybenzyl halide reacts with the thiazole derivative.

    Final Acylation: The final step involves the acylation of the intermediate compound with an appropriate acylating agent to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd) are frequently used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides (e.g., alkyl halides, aryl halides) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(furan-2-yl)ethyl)thio)thiazol-4-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(pyridin-2-yl)ethyl)thio)thiazol-4-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocyclic rings like furan or pyridine

Biological Activity

N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2S3C_{14}H_{16}N_{2}O_{2}S_{3}, with a molecular weight of 340.5 g/mol. The compound features a thiazole ring, a thiophene moiety, and a methoxybenzyl group, which contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key findings include:

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In particular, studies have indicated that derivatives containing thiazole and thiophene structures exhibit promising anticancer properties by inhibiting cell proliferation in colon, melanoma, and ovarian cancer models .
    • A structure-activity relationship (SAR) analysis suggests that modifications to the thiazole and thiophene components can enhance anticancer efficacy .
  • Antimicrobial Properties :
    • This compound has also shown antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
  • Mechanism of Action :
    • Molecular docking studies indicate that this compound may act via inhibition of specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) . These findings suggest a potential pathway for therapeutic application in cancer treatment.

Research Findings and Case Studies

The following table summarizes key studies on the biological activities of this compound:

StudyBiological ActivityMethodologyKey Findings
AnticancerCell line assaysSignificant cytotoxicity against colon cancer cells (GI50 0.41–0.69 μM).
AntimicrobialDisk diffusion methodEffective against Gram-positive and Gram-negative bacteria; inhibition zones observed.
Enzyme inhibitionIn vitro assaysInhibition of key enzymes related to bacterial metabolism; potential for developing new antibiotics.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S3/c1-24-16-6-3-2-5-13(16)10-20-18(23)9-14-11-26-19(21-14)27-12-15(22)17-7-4-8-25-17/h2-8,11H,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBOBOMYAJXBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
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N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
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N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
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N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
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N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
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N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

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